

# Sertraline as a Novel Tool for Investigating Serine Hydroxymethyltransferase (SHMT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Serratin |           |
| Cat. No.:            | B1236179 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The metabolic reprogramming of cancer cells is a key hallmark of tumorigenesis, with many tumors exhibiting a heightened dependency on specific metabolic pathways for their growth and survival. One such critical pathway is the de novo synthesis of serine and glycine, which provides essential precursors for the biosynthesis of nucleotides, proteins, and lipids, and for maintaining cellular redox balance. Serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a pivotal enzyme in this pathway, catalyzing the reversible conversion of serine to glycine. The upregulation of SHMT has been observed in various cancers, making it an attractive target for therapeutic intervention.[1][2]

Recently, the widely-used antidepressant sertraline has been identified as a potent inhibitor of both SHMT1 and SHMT2.[1][3] This discovery has opened new avenues for repurposing this well-characterized drug as a chemical probe to study the roles of SHMT in cancer metabolism and to explore novel therapeutic strategies. These application notes provide a comprehensive overview of the use of sertraline as a tool for studying SHMT inhibition, complete with quantitative data, detailed experimental protocols, and pathway diagrams to guide researchers in this promising area of study.



## **Quantitative Data: Sertraline Inhibition Profile**

Sertraline has been demonstrated to bind to and inhibit the activity of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. The following table summarizes the available quantitative data on the interaction of sertraline with SHMT.

| Target Enzyme                  | Parameter                | Value                      | Assay Method                          | Reference |
|--------------------------------|--------------------------|----------------------------|---------------------------------------|-----------|
| SHMT2                          | Binding Affinity<br>(Kd) | 13.1 μΜ                    | Microscale<br>Thermophoresis<br>(MST) | [4]       |
| Breast Cancer<br>Cells (MCF-7) | IC50 (Cell<br>Viability) | 2.22 μM (48h<br>treatment) | Cell Viability<br>Assay               | [5]       |

Note: While a direct enzymatic IC50 value for sertraline against purified SHMT is not yet widely published, the provided binding affinity (Kd) and cell-based IC50 values demonstrate a potent interaction and cellular effect.

# Signaling Pathways and Cellular Effects of SHMT Inhibition by Sertraline

Inhibition of SHMT by sertraline disrupts the serine-glycine synthesis pathway, leading to a cascade of downstream cellular effects. This disruption is particularly detrimental to cancer cells that are addicted to de novo serine/glycine synthesis.[2]

The primary consequence of SHMT inhibition is the depletion of the glycine pool and the reduction in one-carbon units (in the form of 5,10-methylenetetrahydrofolate) that are critical for nucleotide synthesis (purines and thymidylate) and methylation reactions. This leads to cell cycle arrest, primarily at the G1-S phase transition, and ultimately induces apoptosis.[3][5]

Furthermore, SHMT2 has been implicated in regulating several key cancer-related signaling pathways, including the MAPK and VEGF pathways.[1] By inhibiting SHMT2, sertraline can indirectly modulate these pathways, contributing to its anti-proliferative and anti-angiogenic effects. The interplay between SHMT inhibition and major cancer signaling pathways is an active area of research.





#### Click to download full resolution via product page

Caption: Sertraline inhibits SHMT, disrupting serine-to-glycine conversion and downstream metabolic pathways crucial for cancer cell proliferation.

# **Experimental Protocols**

# **Protocol 1: In Vitro SHMT Enzymatic Inhibition Assay**

This protocol describes a general method for determining the inhibitory activity of sertraline on purified SHMT1 or SHMT2 enzyme. This is a coupled enzyme assay that indirectly measures SHMT activity by monitoring the production of a detectable product from a subsequent reaction.

#### Materials:

- Purified recombinant human SHMT1 or SHMT2
- Sertraline hydrochloride (dissolved in a suitable solvent, e.g., DMSO)
- L-Serine
- Tetrahydrofolate (THF)



- Pyridoxal 5'-phosphate (PLP)
- NADP+
- Methylene-THF dehydrogenase (MTHFD)
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT
- 96-well microplate (UV-transparent for spectrophotometric reading)
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of sertraline in DMSO. Create a serial dilution of sertraline in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).</li>
  - Prepare a reaction mixture containing L-serine, THF, PLP, NADP+, and MTHFD in the assay buffer. The optimal concentrations of these reagents should be determined empirically but can be based on published methods.
- Enzyme and Inhibitor Pre-incubation:
  - In a 96-well plate, add a fixed amount of purified SHMT enzyme to each well.
  - Add varying concentrations of sertraline (or vehicle control) to the wells.
  - Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
- Initiate the Reaction:
  - Start the enzymatic reaction by adding the reaction mixture to each well.
- Kinetic Measurement:







- Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
- Measure the increase in absorbance at 340 nm over time. This corresponds to the conversion of NADP+ to NADPH by MTHFD, which is proportional to the SHMT activity.

#### • Data Analysis:

- Calculate the initial reaction velocity (rate of change in absorbance) for each sertraline concentration.
- Plot the reaction velocity against the logarithm of the sertraline concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the in vitro SHMT enzymatic inhibition assay using sertraline.

# Protocol 2: Cellular SHMT Activity Assay using Isotope Tracing

This protocol utilizes stable isotope-labeled serine to trace its conversion to glycine in cultured cells, providing a direct measure of cellular SHMT activity in the presence of sertraline.[3]



#### Materials:

- Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
- Cell culture medium and supplements
- Sertraline hydrochloride
- [2,3,3-2H]-serine (deuterated serine)
- Phosphate-buffered saline (PBS)
- Reagents for metabolite extraction (e.g., methanol, chloroform, water)
- Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

#### Procedure:

- Cell Culture and Treatment:
  - Culture the cancer cells to the desired confluency in standard medium.
  - Replace the medium with a medium containing a known concentration of [2,3,3-2H]-serine.
  - Treat the cells with varying concentrations of sertraline (or vehicle control) for a specified duration (e.g., 24-48 hours).
- Metabolite Extraction:
  - After treatment, wash the cells with ice-cold PBS.
  - Quench the metabolism and extract the intracellular metabolites using a cold two-phase methanol-water-chloroform extraction method.
- Metabolite Analysis:
  - Separate the polar metabolite fraction.



- Analyze the samples by GC-MS or LC-MS to measure the isotopic enrichment in glycine and other downstream metabolites (e.g., thymidine triphosphate).
- Data Analysis:
  - Determine the fraction of labeled glycine (M+1) relative to the total glycine pool.
  - A decrease in the labeled glycine fraction in sertraline-treated cells compared to the control indicates inhibition of cellular SHMT activity.





Click to download full resolution via product page

Caption: Workflow for the cellular SHMT activity assay using stable isotope tracing.

#### Conclusion

The repurposing of sertraline as an SHMT inhibitor provides a valuable and readily available tool for the scientific community. Its well-documented safety profile and oral bioavailability make it an excellent candidate for in vitro and in vivo studies aimed at elucidating the role of the serine-glycine synthesis pathway in health and disease. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the potential of sertraline in the context of cancer metabolism and to accelerate the development of novel therapeutic strategies targeting SHMT. Further research is warranted to determine the precise enzymatic inhibitory constants (Ki) and to explore the full spectrum of its cellular effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Repurposing the Antidepressant Sertraline as SHMT Inhibitor to Suppress Serine/Glycine Synthesis-Addicted Breast Tumor Growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [Sertraline as a Novel Tool for Investigating Serine
  Hydroxymethyltransferase (SHMT) Inhibition]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b1236179#serratin-as-a-tool-for-studying-enzyme-inhibition]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com